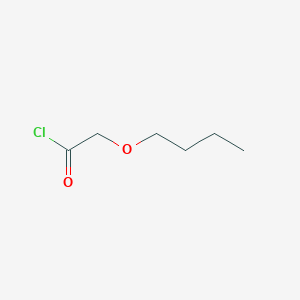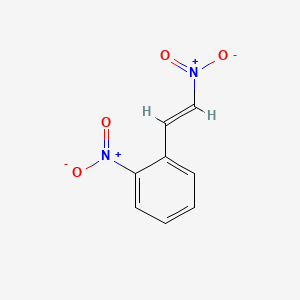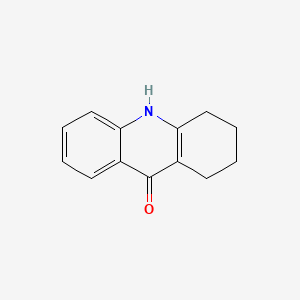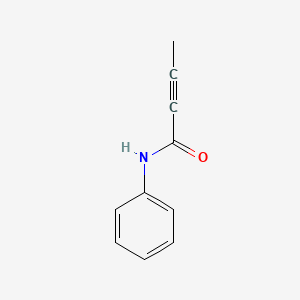
N-phenyl-1-propynecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-phenyl-1-propynecarboxamide” is a chemical compound with the molecular formula C10H9NO . Its molecular weight is 159.18500 .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, there are studies on related compounds. For instance, Phenazine-1-carboxylic Acid and N-Phenyl Alanine Ester conjugates were designed and synthesized for potential antifungal activities .Future Directions
properties
CAS RN |
56776-81-9 |
|---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
N-phenylbut-2-ynamide |
InChI |
InChI=1S/C10H9NO/c1-2-6-10(12)11-9-7-4-3-5-8-9/h3-5,7-8H,1H3,(H,11,12) |
InChI Key |
DJPMQZYAASTXEP-UHFFFAOYSA-N |
SMILES |
CC#CC(=O)NC1=CC=CC=C1 |
Canonical SMILES |
CC#CC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



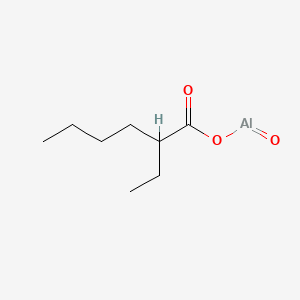
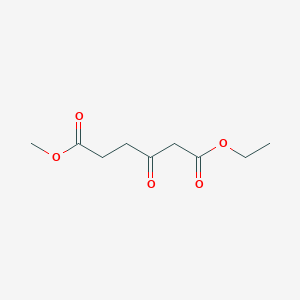
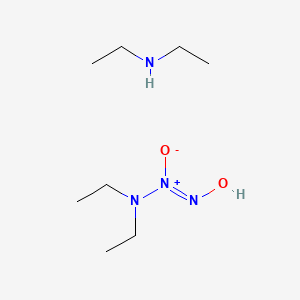
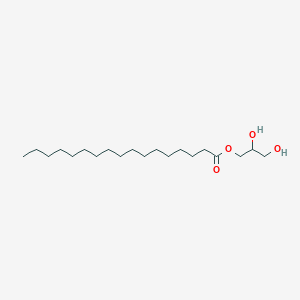
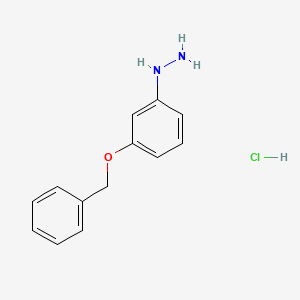
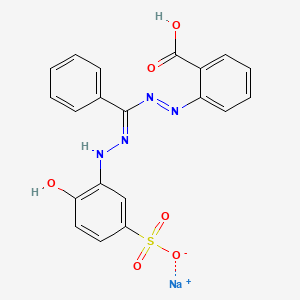
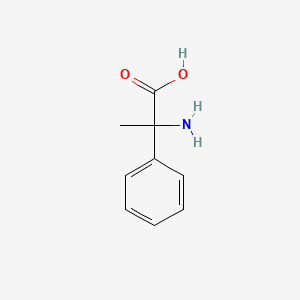
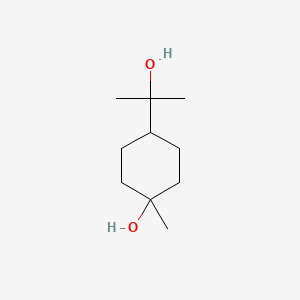
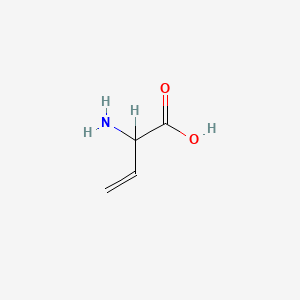
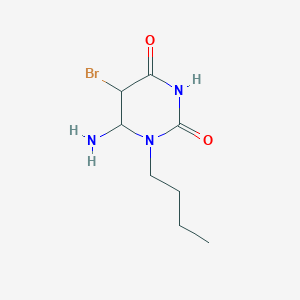
![2-Chloro-N-{2-[4-(diethylsulfamoyl)phenyl]-2,3-dihydro-1H-isoindol-1-ylidene}acetamide](/img/structure/B3427076.png)
